Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to Cyclopropanemethylamine (CAS 2516-47-4)
Abstract: This technical guide provides a comprehensive overview of Cyclopropanemethylamine (CAS 2516-47-4), a versatile primary amine that has garnered significant interest in the fields of medicinal chemistry and synthetic research. The unique structural conformation, conferred by the strained three-membered cyclopropane ring, imparts distinct physicochemical properties and reactivity patterns. This document will delve into the molecule's properties, synthesis, chemical behavior, applications in drug discovery, analytical characterization, and critical safety protocols. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this valuable chemical building block.
Cyclopropanemethylamine, also known as (aminomethyl)cyclopropane, is structurally characterized by a primary amine group attached to a cyclopropane ring via a methylene bridge.[1] This arrangement is fundamental to its utility. The cyclopropane ring, a saturated C3-hydrocarbon, is notable for its significant ring strain (~27 kcal/mol). This strain influences the molecule's electronic properties and reactivity, making it a bioisosteric replacement for other groups in drug design to modulate properties like metabolic stability and receptor binding affinity.[2]
The amine functional group provides a site for nucleophilic reactions and hydrogen bonding, which is crucial for its interaction with biological targets and its solubility.[1][3] The combination of these two motifs in a small, conformationally restricted molecule makes it a prized scaffold in modern chemistry.[2]
Table 1: Physicochemical Properties of Cyclopropanemethylamine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2516-47-4 | [4][5] |
| Molecular Formula | C₄H₉N | [1][4][5] |
| Molecular Weight | 71.12 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6][7] |
| Boiling Point | 85-86 °C (at 758-760 mmHg) | [4][6][7] |
| Density | 0.82 - 0.83 g/mL (at 20-25 °C) | [4][6][7][8] |
| Refractive Index (n²⁰/D) | ~1.433 - 1.434 | [4][6] |
| Flash Point | 2 °C (36 °F) | [4][8] |
| Water Solubility | Fully miscible | [4][6] |
| SMILES | C1CC1CN | [4] |
| InChI Key | IGSKHXTUVXSOMB-UHFFFAOYSA-N |[1][4] |
Synthesis and Manufacturing Insights
The synthesis of cyclopropanemethylamine is a critical consideration for its application, particularly on an industrial scale. Several routes have been established, with the choice often depending on the availability of starting materials, desired purity, and scalability. A prevalent and industrially relevant method involves the reduction of cyclopropanecarbonitrile.
This pathway is favored for its efficiency and the high purity of the resulting amine. The choice of reducing agent is a key experimental parameter. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon is common, offering high yields and avoiding the stoichiometric metal hydride waste associated with agents like LiAlH₄.[9] The reaction conditions (pressure, temperature, solvent) must be carefully optimized to ensure complete conversion while preventing side reactions, such as ring-opening, which can occur under overly harsh conditions.[9][10]
Other documented synthetic strategies include the Hofmann degradation of cyclopropanecarboxamide or the Curtius rearrangement of cyclopropanecarbonyl azide, providing alternative pathways from carboxylic acid derivatives.[3]
Caption: Generalized workflow for the synthesis of Cyclopropanemethylamine via nitrile reduction.
Chemical Reactivity and Mechanistic Considerations
The reactivity of cyclopropanemethylamine is dominated by two key features: the nucleophilic primary amine and the strained cyclopropane ring.
A. Nucleophilicity of the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a Brønsted-Lowry base.[3] This is the primary site of reactivity for most synthetic transformations. It readily participates in standard amine chemistry, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction for incorporating the cyclopropylmethyl moiety into larger molecules.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.
-
Salt Formation: Reaction with acids to form the corresponding ammonium salts, such as cyclopropanemethylamine hydrochloride (CAS 7252-53-1), which can be advantageous for purification or formulation due to their crystalline nature and improved stability.[11]
Caption: Reactivity profile of the primary amine group in Cyclopropanemethylamine.
B. The Cyclopropane Ring: While often considered a stable moiety, the inherent strain of the cyclopropane ring allows it to undergo ring-opening reactions under specific, typically energetic, conditions such as catalytic hydrogenation at high temperatures or reactions with strong electrophiles.[10][12] For most applications in drug development, however, the ring remains intact and functions as a rigid, three-dimensional scaffold.
Applications in Drug Discovery and Development
The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13] Cyclopropanemethylamine serves as a critical entry point for introducing the valuable cyclopropylmethyl group.
Key Therapeutic Advantages:
-
Increased Potency: The rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor or enzyme.[2][13]
-
Metabolic Stability: The cyclopropane group can block sites of metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]
-
Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[13]
-
Novelty and Patentability: Its use can generate novel chemical entities with unique structures.
Documented Research Applications:
-
Neuroscience: It has been used as a structural analog to glycine in studies of inhibitors for the glycine cleavage system, relevant to neurological functions.[4][6][14] Derivatives have been synthesized as potent and selective serotonin 5-HT₂C receptor agonists for potential use as antidepressants.[15]
-
Cardiovascular Disease: It is a key precursor in developing aldehyde dehydrogenase 2 (ALDH2) activators, which show promise in protecting against ischemia-reperfusion injury.[3]
-
General Synthetic Utility: It is widely used in the synthesis of diverse bioactive compounds, including antivirals and anticancer agents.[16]
Caption: Role of Cyclopropanemethylamine as a strategic building block in drug discovery.
Analytical and Spectroscopic Characterization
Unambiguous identification and purity assessment of cyclopropanemethylamine are achieved through a combination of standard spectroscopic techniques.[17][18] A scientist would expect to see the following characteristic data:
Table 2: Expected Spectroscopic Data for Cyclopropanemethylamine
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~2.4-2.6 ppm (d): 2H, doublet, methylene protons (-CH₂ -NH₂)~0.8-1.2 ppm (s, br): 2H, broad singlet, amine protons (-NH₂ )~0.3-0.6 ppm (m): 1H, multiplet, cyclopropyl methine proton (-CH -)~0.0-0.3 ppm (m): 4H, multiplet, cyclopropyl methylene protons (-CH₂ -CH₂ -) |
| ¹³C NMR | ~45-50 ppm: Methylene carbon (-C H₂-NH₂)~10-15 ppm: Methine carbon of cyclopropane~3-6 ppm: Methylene carbons of cyclopropane |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (primary amine)~3080 cm⁻¹: C-H stretch (cyclopropane ring)~2850-2950 cm⁻¹: C-H stretch (aliphatic)~1590-1650 cm⁻¹: N-H scissoring (bending) |
| Mass Spectrometry (EI) | m/z 71: Molecular ion (M⁺)m/z 56: Base peak, loss of -NH₂ groupm/z 41, 30: Other significant fragments |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with cyclopropanemethylamine.
A. Hazard Identification:
-
Flammability: Highly flammable liquid and vapor (GHS Category 2).[5] Flash point is extremely low at 2 °C.
-
Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[4][5][8] The material is corrosive and destructive to tissue.
-
Sensitivity: Air sensitive.[4][7] It can react with atmospheric carbon dioxide.
B. Recommended Handling Procedures:
-
Engineering Controls: Always handle in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[19][20]
-
Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[19][20]
-
First Aid: Have immediate access to an emergency eyewash station and safety shower. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19]
C. Storage and Disposal:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7][19]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.
Caption: A mandatory safety workflow for handling Cyclopropanemethylamine.
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